molecular formula C13H17NO4 B3163360 (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid CAS No. 883545-47-9

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid

Cat. No. B3163360
CAS RN: 883545-47-9
M. Wt: 251.28 g/mol
InChI Key: CRPWACDTSAKLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid, commonly referred to as 4-MMPAA, is an important organic compound used in a variety of scientific research applications. It is a derivative of phenoxyacetic acid, a family of compounds that are widely used in biochemistry, pharmacology, and other scientific fields. This compound is of particular interest due to its unique properties, which make it useful in a number of laboratory experiments and research applications.

Scientific Research Applications

4-MMPAA has a wide range of applications in scientific research. It has been used as a substrate in enzyme kinetics studies, as a reagent in organic synthesis, and as a tool for the study of biochemical and physiological processes. In addition, it has been used to study the structure and function of proteins, as well as to study the pharmacological properties of drugs.

Mechanism of Action

The mechanism of action of 4-MMPAA is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as phosphatases and proteases. It is also believed to act as a substrate for certain metabolic pathways, such as the tricarboxylic acid cycle. In addition, it has been suggested that 4-MMPAA may act as an agonist or antagonist of certain receptors, such as opioid receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPAA are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as phosphatases and proteases. In addition, it has been suggested that 4-MMPAA may act as an agonist or antagonist of certain receptors, such as opioid receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-MMPAA in laboratory experiments is its high yield and low cost. In addition, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, there are some limitations to using 4-MMPAA in laboratory experiments. For example, it is not yet fully understood how it interacts with certain enzymes and receptors, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of potential future directions for research involving 4-MMPAA. One possibility is to further investigate its mechanism of action, with a particular focus on how it interacts with certain enzymes and receptors. In addition, further research could be conducted to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug design and development. Finally, further research could be conducted to explore its potential uses in other scientific fields, such as biochemistry and pharmacology.

properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-13(16)10-18-12-3-1-11(2-4-12)9-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPWACDTSAKLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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